![molecular formula C17H16N2OS3 B2695645 3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 919760-77-3](/img/structure/B2695645.png)
3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
The compound “3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an isopropylthio group, a benzamide group, and a thiophen-2-ylthiazol-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the benzamide group suggests a planar structure, while the thiophen-2-ylthiazol-2-yl group could add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide”, also known as “3-(propan-2-ylsulfanyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide”.
Antimicrobial Agents
3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a candidate for developing new antibiotics, especially against resistant strains .
Anticancer Research
This compound has been investigated for its anticancer properties. It can induce apoptosis in cancer cells by interfering with specific signaling pathways. Studies have shown its effectiveness against various cancer cell lines, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Applications
Research has indicated that 3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This application is particularly relevant for treating chronic inflammatory diseases .
Material Science
Beyond biological applications, 3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been investigated in material science. Its unique chemical properties make it suitable for developing new materials with specific electronic or optical characteristics.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research.
Sigma-Aldrich RSC Advances RSC Advances : RSC Advances : RSC Advances : RSC Advances : RSC Advances : RSC Advances
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-propan-2-ylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS3/c1-11(2)23-13-6-3-5-12(9-13)16(20)19-17-18-14(10-22-17)15-7-4-8-21-15/h3-11H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGDDQUQTFVDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isopropylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide |
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